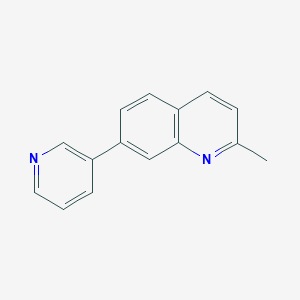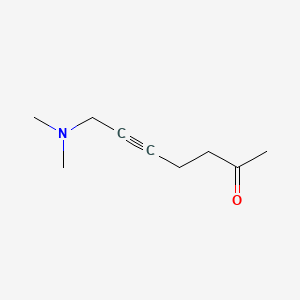![molecular formula C13H18N2O B10838931 [2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina: es un compuesto que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y se encuentran en muchos productos naturales y farmacéuticos. Este compuesto, en particular, tiene un grupo metoxi en la posición 6 del anillo indol y un grupo dimetilamina unido a la cadena lateral etilo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de derivados del indol, incluyendo [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina, a menudo implica la síntesis del indol de Fischer. Este método generalmente comienza con fenilhidrazina y un aldehído o cetona, seguido de una ciclización catalizada por ácido para formar el anillo indol . Para la síntesis específica de [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina, los materiales de partida incluirían 6-metoxiindol y un agente etilante adecuado para introducir la cadena lateral etil-dimetilamina.
Métodos de producción industrial: La producción industrial de derivados del indol a menudo implica la síntesis a gran escala del indol de Fischer u otros métodos catalíticos que garantizan un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones: [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.
Reducción: El anillo indol puede reducirse en condiciones específicas para formar derivados de indolinas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo indol, particularmente en la posición 3.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi produciría un derivado del indol hidroxilado, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en el anillo indol .
Aplicaciones Científicas De Investigación
Química: En química, [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En investigación biológica, los derivados del indol se estudian por sus posibles propiedades terapéuticas. [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina puede investigarse por sus efectos en los procesos celulares y su potencial como compuesto líder para el desarrollo de fármacos .
Medicina: Los derivados del indol han mostrado promesa en el tratamiento de varias enfermedades, incluido el cáncer, las enfermedades infecciosas y los trastornos neurológicos. [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina podría explorarse por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas .
Industria: En el sector industrial, los derivados del indol se utilizan en la producción de tintes, pigmentos y otros productos químicos especiales. Las propiedades únicas de [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina lo convierten en un compuesto valioso para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción de [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina implica su interacción con dianas moleculares y vías específicas. Se sabe que los derivados del indol interactúan con varios receptores y enzimas en el cuerpo, lo que lleva a una gama de efectos biológicos. El mecanismo de acción exacto dependería del contexto específico en el que se utilice el compuesto, como su afinidad de unión a ciertos receptores o su capacidad para modular vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos similares:
5-Metoxi-triptamina: Otro derivado del indol con un grupo metoxi en la posición 5.
6-Metoxiindol: Un derivado del indol más simple con un grupo metoxi en la posición 6.
Triptamina: Un derivado del indol de origen natural con una estructura similar pero que carece del grupo metoxi.
Singularidad: Lo que diferencia a [2-(6-Metoxi-indol-1-il)-etil]-dimetil-amina de estos compuestos similares es la presencia tanto del grupo metoxi en la posición 6 como del grupo dimetilamina en la cadena lateral etilo. Esta combinación única de grupos funcionales puede conferir distintas propiedades biológicas y químicas, convirtiéndolo en un compuesto de interés para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-(6-methoxyindol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O/c1-14(2)8-9-15-7-6-11-4-5-12(16-3)10-13(11)15/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
VIEWFQAHIRFETA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)
![[11C]-DTBZ (PET ligand)](/img/structure/B10838862.png)
![[14C]methylamine](/img/structure/B10838866.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)

![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
